2-(4-methylbenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
2-(4-methylbenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that belongs to the family of isoquinolines. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(4-methylbenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of various biochemical pathways in the body. For example, the compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activity of certain enzymes involved in cancer progression. In addition, the compound has been shown to have antioxidant activity and can scavenge free radicals in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-methylbenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one in lab experiments is its potential as a therapeutic agent. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-(4-methylbenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one. One direction is to investigate the compound's potential as a treatment for Alzheimer's disease and Parkinson's disease. Another direction is to explore the compound's anti-microbial activity and its potential as an antibiotic. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its pharmacokinetic properties for drug development.
Synthesis Methods
The synthesis of 2-(4-methylbenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one involves the reaction of 4-methylbenzylamine with 4-methylbenzaldehyde in the presence of a catalyst such as acetic acid. The resulting intermediate is then treated with sodium hydroxide and acetic anhydride to obtain the final product.
Scientific Research Applications
2-(4-methylbenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
5-[(4-methylphenyl)methoxy]-2-[(4-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-18-6-10-20(11-7-18)16-26-15-14-22-23(25(26)27)4-3-5-24(22)28-17-21-12-8-19(2)9-13-21/h3-13H,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFRDLXHSSACIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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